molecular formula C11H16ClF2N3 B2813873 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride CAS No. 2260937-12-8

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride

Cat. No.: B2813873
CAS No.: 2260937-12-8
M. Wt: 263.72
InChI Key: VMRPGPFEKNNVNI-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H15F2N3·HCl. It is known for its unique structure, which includes a difluoromethyl group attached to a pyrimidine ring, and a cyclopentane ring bonded to an amine group.

Preparation Methods

The synthesis of 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-6-methylpyrimidine and difluoromethylamine.

    Cyclopentane Ring Introduction: The cyclopentane ring is introduced via a nucleophilic substitution reaction, where a cyclopentylamine reacts with the pyrimidine intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group is known to enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through inhibition or activation, leading to the desired biological effects .

Comparison with Similar Compounds

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    1-[4-(Trifluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    1-[4-(Methyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride: The absence of fluorine atoms in this compound can significantly alter its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3.ClH/c1-7-6-8(9(12)13)16-10(15-7)11(14)4-2-3-5-11;/h6,9H,2-5,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRPGPFEKNNVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2(CCCC2)N)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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